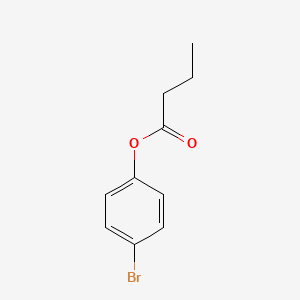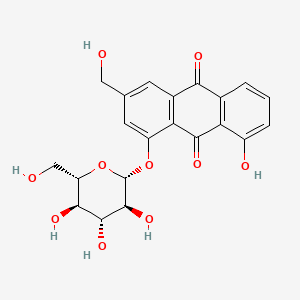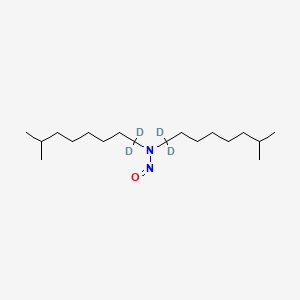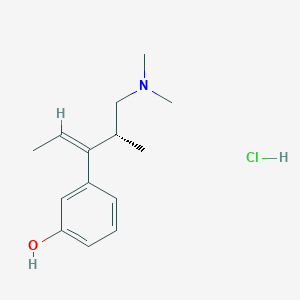
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorinated decahydronaphthalene ring system with a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Decahydronaphthalene Ring: This step involves cyclization reactions to form the decahydronaphthalene core.
Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position, often achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methylation: Addition of methyl groups at the 4a and 8 positions, typically using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a compound with a different functional group replacing the chlorine atom.
科学的研究の応用
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
2-((2R,4aS,7R,8S,8aS)-7-Chloro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-((2R,4aS,7R,8S,8aS)-7-Bromo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Iodo-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with an iodine atom instead of chlorine.
2-((2R,4aS,7R,8S,8aS)-7-Fluoro-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
特性
分子式 |
C15H27ClO |
|---|---|
分子量 |
258.83 g/mol |
IUPAC名 |
2-[(2S,4aR,7S,8R,8aR)-7-chloro-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H27ClO/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-13,17H,5-9H2,1-4H3/t10-,11+,12-,13+,15-/m1/s1 |
InChIキー |
XXVCLGZXRUGHLV-GEJOOGBSSA-N |
異性体SMILES |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(C)(C)O)C)Cl |
正規SMILES |
CC1C(CCC2(C1CC(CC2)C(C)(C)O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)



![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)


![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)

![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)


![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
